molecular formula C22H23N3O3 B11373293 N-(2-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide

N-(2-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide

Cat. No.: B11373293
M. Wt: 377.4 g/mol
InChI Key: IBHPREIWGGTRDH-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide is a pyridazinone-based compound characterized by a central 6-oxopyridazinone core substituted with a 4-methylphenyl group at position 2. The butanamide side chain is further modified with a 2-methoxyphenyl moiety via an amide linkage. Its molecular formula is C₂₂H₂₃N₃O₃, with a molecular weight of 377.44 g/mol .

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanamide

InChI

InChI=1S/C22H23N3O3/c1-4-19(22(27)23-18-7-5-6-8-20(18)28-3)25-21(26)14-13-17(24-25)16-11-9-15(2)10-12-16/h5-14,19H,4H2,1-3H3,(H,23,27)

InChI Key

IBHPREIWGGTRDH-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1OC)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several analogs, differing primarily in substituents on the phenyl ring or pyridazinone core. Key comparisons are outlined below:

Substituent Variations on the Phenyl Ring

  • N-(2-ethoxyphenyl) analog: Replacing the methoxy group with ethoxy (C₂H₅O) increases hydrophobicity.
  • N-(4-fluorophenyl) analog : Substitution with a fluorine atom at the para position introduces electronegativity, which may enhance binding affinity to hydrophobic pockets in target proteins. This compound has a molecular weight of 365.39 g/mol .
  • N-(2-chlorophenyl) analog: The addition of a chlorine atom and a 2-methylpropanamido group on the pyridazinone ring (C₂₃H₂₄ClN₄O₂; MW: 453.92 g/mol) introduces steric bulk, possibly improving target selectivity but reducing solubility .

Modifications on the Pyridazinone Core

  • Dichloro-substituted pyridazinone: The compound N-(3-(azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide (C₂₄H₂₇Cl₂N₃O₄S; MW: 548.46 g/mol) features dual chlorine atoms at positions 4 and 3. Halogenation often enhances metabolic stability and binding potency, as seen in its 79% synthesis yield via thionyl chloride-mediated coupling .
  • Methylthio-benzyl derivatives : Compounds like 6a and 7a () incorporate methylthio and benzyl groups, increasing lipophilicity. For example, 8a (N-(4-bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide) shows a molecular weight of 484.42 g/mol but a low yield of 10%, highlighting synthetic challenges with bulky substituents .

Hybrid Structures with Piperazine/Antipyrine Moieties

Compounds such as 6e and 6f () integrate piperazine or antipyrine groups, expanding the pharmacophore. For instance, 6e (C₃₃H₃₆N₆O₃; MW: 564.69 g/mol ) exhibits dual C=O stretches at 1664 cm⁻¹ and 1642 cm⁻¹ in IR spectra, indicating conformational rigidity. These hybrids often show moderate yields (42–62%) due to multi-step synthesis .

Research Implications

  • Structure-Activity Relationship (SAR) : The 2-methoxyphenyl group in the target compound likely balances hydrophobicity and hydrogen-bonding capacity, whereas bulkier substituents (e.g., ethoxy) may compromise solubility. Halogenation (Cl, F) improves target engagement but requires optimization for ADME properties .
  • Synthetic Feasibility : High-yield routes (e.g., 79% for dichloro derivatives) favor scalability, but low yields in bromophenyl analogs (10%) suggest need for alternative coupling strategies .

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